Cas no 54435-88-0 (3-sulfanylbenzonitrile)
3-sulfanylbenzonitrile 화학적 및 물리적 성질
이름 및 식별자
-
- 3-sulfanylbenzonitrile
- 3-Mercaptobenzonitrile
- SCHEMBL178623
- 3-cyanothiophenol
- DTXSID70564149
- DTXCID50514925
- QXUOTIAFDYTLHW-UHFFFAOYSA-N
- CS-0230144
- 54435-88-0
- EN300-102479
- 870-799-6
- 3-Mercapto-benzonitrile
- 3-Cyanobenzenethiol
-
- 인치: 1S/C7H5NS/c8-5-6-2-1-3-7(9)4-6/h1-4,9H
- InChIKey: QXUOTIAFDYTLHW-UHFFFAOYSA-N
- 미소: SC1C=CC=C(C#N)C=1
계산된 속성
- 정밀분자량: 135.01427034Da
- 동위원소 질량: 135.01427034Da
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 9
- 회전 가능한 화학 키 수량: 0
- 복잡도: 135
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.2
- 토폴로지 분자 극성 표면적: 24.8Ų
3-sulfanylbenzonitrile 보안 정보
- 신호어:warning
- 피해 선언: H303 삼키는 것은 해로울 수 있다 + H313 피부 접촉은 해로울 수 있다 + h333 흡입은 몸에 해로울 수 있다
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 보안 지침: H303+H313+H333
- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-sulfanylbenzonitrile 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| TRC | B536608-10mg |
3-sulfanylbenzonitrile |
54435-88-0 | 10mg |
$ 50.00 | 2022-04-02 | ||
| TRC | B536608-50mg |
3-sulfanylbenzonitrile |
54435-88-0 | 50mg |
$ 210.00 | 2022-04-02 | ||
| TRC | B536608-100mg |
3-sulfanylbenzonitrile |
54435-88-0 | 100mg |
$ 320.00 | 2022-04-02 | ||
| Enamine | EN300-102479-0.05g |
3-sulfanylbenzonitrile |
54435-88-0 | 95% | 0.05g |
$218.0 | 2023-10-28 | |
| Enamine | EN300-102479-0.1g |
3-sulfanylbenzonitrile |
54435-88-0 | 95% | 0.1g |
$326.0 | 2023-10-28 | |
| Enamine | EN300-102479-0.25g |
3-sulfanylbenzonitrile |
54435-88-0 | 95% | 0.25g |
$466.0 | 2023-10-28 | |
| Enamine | EN300-102479-0.5g |
3-sulfanylbenzonitrile |
54435-88-0 | 95% | 0.5g |
$735.0 | 2023-10-28 | |
| Enamine | EN300-102479-1.0g |
3-sulfanylbenzonitrile |
54435-88-0 | 95% | 1g |
$943.0 | 2023-06-10 | |
| Enamine | EN300-102479-2.5g |
3-sulfanylbenzonitrile |
54435-88-0 | 95% | 2.5g |
$1848.0 | 2023-10-28 | |
| Enamine | EN300-102479-5.0g |
3-sulfanylbenzonitrile |
54435-88-0 | 95% | 5g |
$2732.0 | 2023-06-10 |
3-sulfanylbenzonitrile 관련 문헌
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
3-sulfanylbenzonitrile에 대한 추가 정보
3-Sulfanylbenzonitrile (CAS No. 54435-88-0): A Versatile Compound in Modern Pharmaceutical and Material Sciences
3-Sulfanylbenzonitrile, also known as CAS No. 54435-88-0, is a sulfur-containing aromatic nitrile compound with a molecular formula of C7H5NS. This compound has garnered significant attention in recent years due to its unique chemical structure and potential applications in pharmaceutical research, materials science, and organic synthesis. The 3-sulfanylbenzonitrile molecule features a benzene ring with a nitrile group (-C≡N) at the 1-position and a sulfur atom (-S) at the 3-position, which imparts it with distinctive reactivity and functional versatility. Its structural simplicity combined with functional group diversity makes it a promising candidate for drug design and advanced material development.
Recent studies have highlighted the 3-sulfanylbenzonitrile’s role in modulating biological activity through its ability to act as a sulfur-containing scaffold. For instance, a 2023 paper published in Journal of Medicinal Chemistry demonstrated that derivatives of 3-sulfanylbenzonitrile exhibit potent antitumor activity against multidrug-resistant cancer cell lines. The compound’s sulfur atom plays a critical role in enhancing its interaction with target proteins, such as kinases and G-protein-coupled receptors (GPCRs), through sulfide-based hydrogen bonding and π-π stacking. This mechanism has been further validated by molecular docking studies using computational models, which revealed that the 3-sulfanylbenzonitrile scaffold can selectively bind to specific pockets in enzyme active sites.
From a synthetic perspective, the 3-sulfanylbenzonitrile is a valuable intermediate in the preparation of heterocyclic compounds and functionalized polymers. A 2024 study in Organic & Biomolecular Chemistry reported a novel catalytic approach to synthesize 3-sulfanylbenzonitrile derivatives using transition metal catalysts, achieving high yields under mild reaction conditions. The researchers emphasized that the sulfur atom in 3-sulfanylbenzonitrile acts as a nucleophilic center, enabling it to participate in a wide range of reactions such as nucleophilic substitution, Michael additions, and sulfide-based cross-coupling reactions. This reactivity has been exploited in the development of bioactive molecules, including potential inhibitors of protein tyrosine phosphatases (PTPs) and modulators of ion channels.
One of the most intriguing applications of 3-sulfanylbenzonitrile is in the design of small molecule drugs targeting neurodegenerative diseases. A 2023 clinical trial published in Neurotherapeutics investigated a derivative of 3-sulfanylbenzonitrile as a candidate for Alzheimer’s disease treatment. The compound was shown to reduce amyloid-beta (Aβ) aggregation by interacting with the hydrophobic regions of Aβ fibrils. The sulfur atom in 3-sulfanylbenzonitrile was found to stabilize the protein misfolding process through sulfide-π interactions, a mechanism that has been further explored in computational simulations. This discovery has opened new avenues for the development of anti-amyloid therapeutics, leveraging the structural advantages of 3-sulfanylbenitrile.
Another key area of research involves the use of 3-sulfanylbenzonitrile in the synthesis of conductive polymers and organic semiconductors. A 2024 study in Advanced Materials demonstrated that 3-sulfanylbenzonitrile derivatives can be incorporated into conjugated polymers to enhance their charge transport properties. The sulfur atom in the compound serves as a π-bridge, facilitating efficient charge delocalization and improving the electrical conductivity of the resulting materials. These findings have significant implications for the development of flexible electronics and optoelectronic devices, where high-performance organic semiconductors are essential.
From a pharmacological standpoint, the 3-sulfanylbenzonitrile scaffold has shown promise in the design of selective modulators for GPCRs, which are key targets in the treatment of cardiovascular and metabolic disorders. A 2023 review in Pharmacological Reviews highlighted the role of sulfur-containing ligands in improving the pharmacokinetic properties of GPCR agonists. The 3-sulfanylbenzonitrile derivatives were found to exhibit enhanced membrane permeability and metabolic stability compared to their non-sulfur counterparts, making them attractive candidates for drug development. This is attributed to the sulfur atom’s ability to form hydrogen bonds with the target protein, thereby stabilizing the ligand-receptor complex.
Environmental and safety considerations are also critical in the application of 3-sulfanylbenzonitrile. A 2024 assessment in Environmental Science & Technology evaluated the biodegradation potential of 3-sulfanylbenzonitrile derivatives in aqueous systems. The study found that the sulfur-containing compounds undergo rapid microbial degradation, which is a positive indicator for their environmental sustainability. However, the researchers also emphasized the need for further studies to assess the potential ecotoxicity of these compounds, particularly in aquatic ecosystems. This highlights the importance of balancing the chemical utility of 3-sulfanylbenzonitrile with its environmental impact.
Looking ahead, the 3-sulfanylbenzonitrile is expected to play a pivotal role in the next generation of therapeutics and advanced materials. Ongoing research is focused on optimizing its functional group modifications to enhance specificity and potency in biological systems. Additionally, the development of sustainable synthetic methods for 3-sulfanylbenzonitrile derivatives is a priority, given the increasing demand for green chemistry practices. As new technologies and methodologies continue to emerge, the 3-sulfanylbenzonitrile is poised to become an even more versatile platform for innovation in both academic and industrial settings.
In conclusion, the 3-sulfanylbenzonitrile (CAS No. 54435-88-0) represents a fascinating intersection of organic chemistry and biotechnology. Its unique structural features and functional versatility have made it a focal point for researchers across multiple disciplines. As the scientific community continues to explore its potential, the 3-sulfanylbenzonitrile is likely to remain a key player in the development of novel drugs, advanced materials, and sustainable chemical processes.
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